![molecular formula C18H21Cl2N5 B2478721 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride CAS No. 2453324-32-6](/img/structure/B2478721.png)
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C18H21Cl2N5 and its molecular weight is 378.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
Recent advancements in catalysis have underscored the importance of pyrrolo[2,3-d]pyrimidine scaffolds, highlighting their versatility in medicinal and pharmaceutical industries. These compounds serve as key precursors due to their broad synthetic applications and bioavailability. Research on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine derivatives has revealed that diverse catalytic systems, including organocatalysts, metal catalysts, and nanocatalysts, can facilitate the development of these complex structures. Such methodologies are critical for creating lead molecules with significant pharmacological potential (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, compounds incorporating the pyrrolo[2,3-d]pyrimidin-4-yl motif have been extensively studied for their therapeutic applications. For instance, research on the synthesis of N-heterocycles via sulfinimines, including structures related to piperidines and pyrrolidines, has provided insights into the development of molecules with potential therapeutic uses. Such compounds often represent structural motifs in natural products and therapeutically relevant entities, underscoring their significance in drug development processes (Philip et al., 2020).
Recyclable Catalysis in Organic Synthesis
The application of recyclable copper catalyst systems for C-N bond-forming reactions showcases the importance of pyrrolo[2,3-d]pyrimidin-4-yl and related structures in synthesizing complex organic molecules. These methodologies emphasize environmentally friendly approaches to developing compounds with significant biological activities, including those related to central nervous system (CNS) acting drugs and dopamine receptor ligands (Kantam et al., 2013).
Mecanismo De Acción
Target of Action
CCT128930 (hydrochloride) is a potent and selective inhibitor of AKT . AKT, also known as protein kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell differentiation, and transcription . CCT128930 (hydrochloride) has shown to have 28-fold selectivity over the closely related PKA kinase and 20-fold selectivity over p70S6K .
Mode of Action
CCT128930 (hydrochloride) acts as an ATP-competitive inhibitor of AKT . It inhibits the phosphorylation of a range of AKT substrates in multiple tumor cell lines in vitro, consistent with AKT inhibition . Furthermore, it has been shown to bind to a vanilloid-like (VL) site, stabilizing TRPM7 in the closed non-conducting state .
Biochemical Pathways
CCT128930 (hydrochloride) affects the phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR) signaling network . This pathway is crucial for cellular processes such as cell survival, proliferation, and growth . By inhibiting AKT, CCT128930 (hydrochloride) can disrupt these processes, leading to antitumor effects .
Pharmacokinetics
Pharmacokinetic studies have established that potentially active concentrations of CCT128930 (hydrochloride) could be achieved in human tumor xenografts . .
Result of Action
CCT128930 (hydrochloride) exhibits marked antiproliferative activity. It induces cell cycle arrest in the G1 phase through downregulation of cyclinD1 and Cdc25A, and upregulation of p21, p27, and p53 . At higher doses, it triggers cell apoptosis with activation of caspase-3, caspase-9, and PARP . It also blocks the phosphorylation of several downstream AKT biomarkers, indicating AKT inhibition in vivo .
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5.ClH/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17;/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLOSUNRPFWODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine](/img/structure/B2478638.png)
![4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol](/img/structure/B2478641.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2478642.png)

![2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2478644.png)
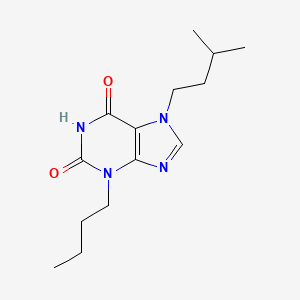
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2478646.png)
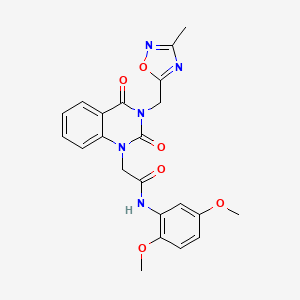
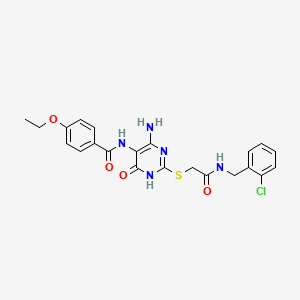
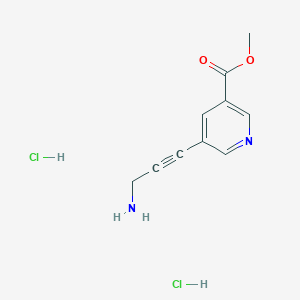
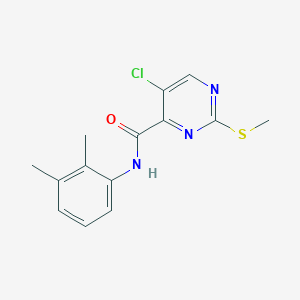
![2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2478654.png)
![5-Chloro-3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2478658.png)
![2-Chloro-N-(1,3-dihydro-2-benzofuran-5-yl)-N-[(1-methylcyclopropyl)methyl]acetamide](/img/structure/B2478659.png)